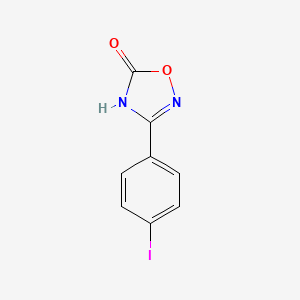
3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a chlorophenyl group, a cyclopropylmethyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Attachment of the cyclopropylmethyl group: This can be done through alkylation reactions, where the pyrazole ring is treated with a cyclopropylmethyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
科学的研究の応用
3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling.
Interfering with DNA/RNA: It may interact with DNA or RNA, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Lacks the cyclopropylmethyl group but has similar chemical properties.
1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid: Lacks the chlorophenyl group but retains the pyrazole and carboxylic acid functionalities.
3-(4-bromophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid lies in its combination of the chlorophenyl group, cyclopropylmethyl group, and pyrazole ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
特性
分子式 |
C14H13ClN2O2 |
|---|---|
分子量 |
276.72 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-2-(cyclopropylmethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-5-3-10(4-6-11)12-7-13(14(18)19)17(16-12)8-9-1-2-9/h3-7,9H,1-2,8H2,(H,18,19) |
InChIキー |
VANRGQLEFCRDOP-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



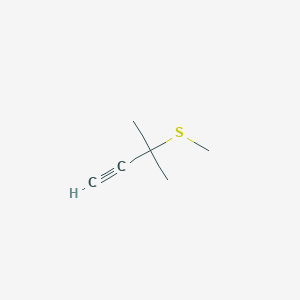
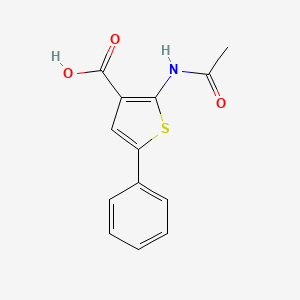
![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)

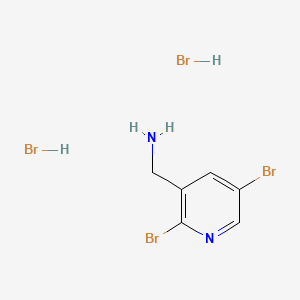

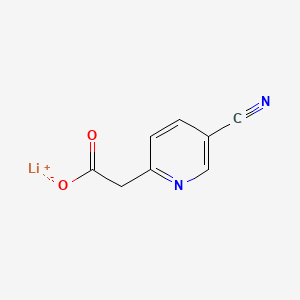
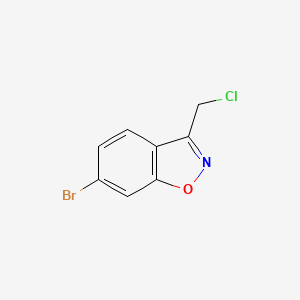
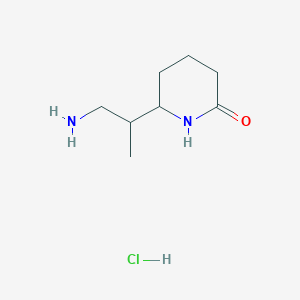
![tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)
